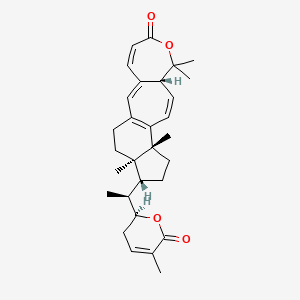
Lancilactone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lancilactone B is a naturally occurring triterpene lactone isolated from the stems and roots of the plant Kadsura lancilimba. It belongs to the class of organoheterocyclic compounds and is known for its complex molecular structure, which includes a dihydropyranone ring. The compound has garnered significant interest due to its potential biological activities, including anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lancilactone B involves multiple steps, including oxidation, esterification, and cyclization reactions. One of the key steps in its synthesis is the formation of the dihydropyranone ring through a Diels-Alder reaction followed by oxidation and elimination reactions . The synthetic route typically starts with the preparation of a suitable diene and dienophile, which undergo a cycloaddition reaction to form the desired ring structure.
Industrial Production Methods
advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Lancilactone B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactone derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound serves as a model for studying complex organic reactions and synthetic methodologies.
Mechanism of Action
The mechanism of action of Lancilactone B involves its interaction with specific molecular targets and pathways. It is believed to inhibit HIV replication by interfering with viral enzymes and proteins essential for the virus’s life cycle. The compound’s unique structure allows it to bind to these targets effectively, disrupting their function and preventing the virus from replicating .
Comparison with Similar Compounds
Similar Compounds
Lancilactone A: Another triterpene lactone isolated from the same plant, with similar biological activities.
Lancilactone C: Known for its potent anti-HIV properties and complex molecular structure.
Kadsulactone A: A related compound with distinct structural features and biological activities.
Uniqueness
Lancilactone B stands out due to its specific molecular structure, which includes a dihydropyranone ring and multiple stereocenters. This unique arrangement contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
218915-16-3 |
|---|---|
Molecular Formula |
C30H38O4 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4,10-tetraen-6-one |
InChI |
InChI=1S/C30H38O4/c1-18-7-11-25(33-27(18)32)19(2)22-14-16-30(6)24-10-9-23-20(8-12-26(31)34-28(23,3)4)17-21(24)13-15-29(22,30)5/h7-10,12,17,19,22-23,25H,11,13-16H2,1-6H3/t19-,22+,23+,25-,29+,30-/m0/s1 |
InChI Key |
MDQSFHBMUTXNSK-WJDWYOEMSA-N |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C=C[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC5C(=C4)C=CC(=O)OC5(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















